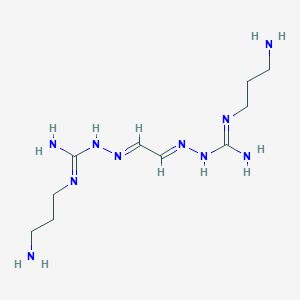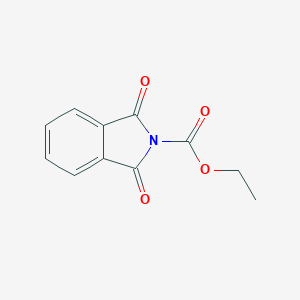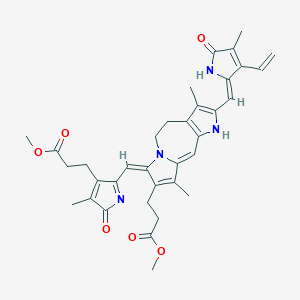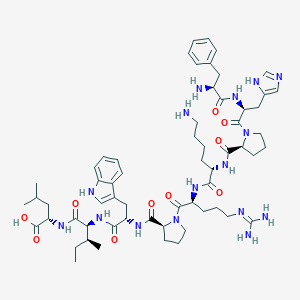
Hydrazinecarboximidamide, 2,2'-(1,2-ethanediylidene)bis(N-(3-aminopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboximidamide, 2,2'-(1,2-ethanediylidene)bis(N-(3-aminopropyl)-' is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of hydrazine, a highly reactive and unstable compound that is widely used in the chemical industry. Hydrazinecarboximidamide, 2,2'-(1,2-ethanediylidene)bis(N-(3-aminopropyl)-' is a more stable and less reactive form of hydrazine that has been found to have a range of interesting properties.
Wirkmechanismus
The exact mechanism of action of hydrazinecarboximidamide, 2,2'-(1,2-ethanediylidene)bis(N-(3-aminopropyl)-' is not fully understood. However, it is thought to work by binding to certain receptors in the body and altering their activity. This can lead to a range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Hydrazinecarboximidamide, 2,2'-(1,2-ethanediylidene)bis(N-(3-aminopropyl)-' has been found to have a range of interesting biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazinecarboximidamide, 2,2'-(1,2-ethanediylidene)bis(N-(3-aminopropyl)-' has a number of advantages and limitations when it comes to its use in lab experiments. One advantage is that it is relatively stable and easy to handle, which makes it a good choice for experiments that require a stable and consistent compound. However, it can be difficult to work with in some cases, and it may not be suitable for certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on hydrazinecarboximidamide, 2,2'-(1,2-ethanediylidene)bis(N-(3-aminopropyl)-'. For example, researchers could investigate its potential applications in the treatment of certain diseases, such as cancer or Alzheimer's disease. They could also explore its potential use as a catalyst in chemical reactions, or its potential as a material for use in electronic devices.
Conclusion
In conclusion, hydrazinecarboximidamide, 2,2'-(1,2-ethanediylidene)bis(N-(3-aminopropyl)-' is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a range of interesting properties that make it useful for a variety of applications, and there are a number of potential future directions for research on this compound.
Synthesemethoden
Hydrazinecarboximidamide, 2,2'-(1,2-ethanediylidene)bis(N-(3-aminopropyl)-' can be synthesized using a variety of methods. One common method involves the reaction of hydrazine with ethylenediamine in the presence of a suitable catalyst. The resulting product is then further reacted with a carboxylic acid to form the final compound.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboximidamide, 2,2'-(1,2-ethanediylidene)bis(N-(3-aminopropyl)-' has been extensively studied for its potential applications in scientific research. It has been found to have a range of interesting properties that make it useful for a variety of applications.
Eigenschaften
CAS-Nummer |
121496-63-7 |
|---|---|
Produktname |
Hydrazinecarboximidamide, 2,2'-(1,2-ethanediylidene)bis(N-(3-aminopropyl)- |
Molekularformel |
C11H26N10 |
Molekulargewicht |
284.37 g/mol |
IUPAC-Name |
2-(3-aminopropyl)-1-[(E)-[(2E)-2-[[N'-(3-aminopropyl)carbamimidoyl]hydrazinylidene]ethylidene]amino]guanidine |
InChI |
InChI=1S/C10H24N10/c11-3-1-5-15-9(13)19-17-7-8-18-20-10(14)16-6-2-4-12/h7-8H,1-6,11-12H2,(H3,13,15,19)(H3,14,16,20)/b17-7+,18-8+ |
InChI-Schlüssel |
REEPHLGXGULCEV-UHFFFAOYSA-N |
Isomerische SMILES |
C(CN=C(N/N=C/C=N/NC(=NCCCN)N)N)CN |
SMILES |
C(CN)CN=C(N)NN=CC=NNC(=NCCCN)N |
Kanonische SMILES |
C(CN)CN=C(N)NN=CC=NNC(=NCCCN)N |
Synonyme |
methylglyoxal bis(3-aminopropylamidinohydrazone) MGBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)



![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)







![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
